molecular formula C17H24N2O B1327205 Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898789-41-8

Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone

Cat. No.: B1327205
CAS No.: 898789-41-8
M. Wt: 272.4 g/mol
InChI Key: ZISQRXXBHWPEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

This compound is systematically classified as an aromatic ketone compound bearing both cycloalkyl and heterocyclic substituents. The compound is officially registered under Chemical Abstracts Service number 898789-41-8 and possesses the molecular formula C17H24N2O with a molecular weight of 272.39 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as cyclobutyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone.

The structural framework of this compound consists of three primary components: a cyclobutyl ring directly attached to a carbonyl carbon, a benzene ring meta-substituted with a methylpiperazinylmethyl group, and the central ketone functionality that bridges these two distinct molecular regions. The compound exhibits a complex three-dimensional structure that influences its chemical reactivity and potential biological activity.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 898789-41-8
Molecular Formula C17H24N2O
Molecular Weight 272.39 g/mol
International Union of Pure and Applied Chemistry Name cyclobutyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Molecular Descriptor Laboratory Number MFCD03842337

The compound belongs to the broader classification of substituted aromatic ketones and specifically falls within the subcategory of cycloalkyl aryl ketones. Its structural complexity arises from the presence of multiple functional groups, including the ketone carbonyl, the saturated cyclobutyl ring, the aromatic phenyl system, and the tertiary amine functionality within the piperazine ring.

Multiple synonymous names exist for this compound in chemical databases, reflecting various naming conventions and registration systems. These include cyclobutyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone, 1-[(3-cyclobutanecarbonylphenyl)methyl]-4-methylpiperazine, and cyclobutyl(3-((4-methylpiperazin-1-yl)methyl)phenyl)methanone.

Historical Context and Development

The development of this compound emerges from the broader historical context of cyclobutane chemistry and its integration with medicinal chemistry applications. Cyclobutyl-containing compounds have gained significant attention in recent decades as conformationally restricted analogues of more flexible molecular frameworks. The incorporation of cyclobutyl groups into pharmaceutical scaffolds has been recognized as a strategy for improving drug-like properties and achieving novel biological activities.

The specific combination of cyclobutyl and piperazine functionalities reflects the evolution of medicinal chemistry toward more sophisticated heterocyclic systems. Piperazine derivatives have a long history in pharmaceutical applications, dating back to early antihistamine and antipsychotic drug development. The methylpiperazine moiety in particular has been widely employed in drug design due to its favorable pharmacokinetic properties and ability to enhance solubility and bioavailability.

The emergence of this compound in chemical databases and commercial availability through specialized suppliers indicates its recognition as a valuable building block for synthetic and medicinal chemistry research. The compound represents part of a broader trend toward the exploration of conformationally constrained molecular architectures that can provide improved selectivity and potency in biological systems.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from several key structural features that make it an attractive target for pharmaceutical research and synthetic methodology development. The presence of the cyclobutyl group provides conformational rigidity that can enhance binding selectivity and metabolic stability compared to more flexible analogues.

Recent research has highlighted the importance of cyclobutyl ketones as scaffolds for drug discovery. Studies have demonstrated that cyclobutyl aryl ketones can serve as starting materials for the synthesis of 1,3-difunctionalized cyclobutanes, which are emerging as valuable scaffolds in medicinal chemistry. These compounds can confer beneficial pharmacological properties to small-molecule drug candidates through their unique three-dimensional structures and conformational constraints.

The piperazine component of the molecule contributes additional medicinal chemistry value through its well-established role as a pharmacophore in numerous therapeutic classes. The 4-methylpiperazine moiety has been incorporated into drugs targeting various biological systems, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The combination of this proven pharmacophore with the novel cyclobutyl ketone framework creates opportunities for developing compounds with unique biological profiles.

Table 2: Predicted Physical and Chemical Properties

Property Value Method/Reference
Boiling Point 404.7±35.0 °C Predicted
Density 1.109±0.06 g/cm³ Predicted
Acid Dissociation Constant 7.56±0.10 Predicted
Purity (Commercial) 95+%
Solubility Data not available -

The ketone functionality serves as a versatile reactive center that can undergo various transformations, including reduction to alcohols, oxidation to carboxylic acids, and participation in condensation reactions. This reactivity makes the compound valuable as a synthetic intermediate for accessing more complex molecular architectures.

Research Overview and Current Status

Current research involving this compound primarily focuses on its potential as a building block for pharmaceutical compounds and its role in advancing synthetic methodologies for cyclobutane-containing molecules. The compound has been made commercially available through multiple specialized chemical suppliers, indicating sustained research interest and demand.

Recent studies in cyclobutyl ketone chemistry have demonstrated novel synthetic approaches for functionalizing these molecules. Research has shown that cyclobutyl aryl ketones can undergo sequential carbon-hydrogen and carbon-carbon bond functionalization strategies to produce valuable 1,3-difunctionalized cyclobutanes with high stereoselectivity. These methodologies represent significant advances in the synthetic chemistry of strained ring systems and provide new avenues for accessing complex molecular architectures.

The compound has been subjected to computational studies aimed at predicting its physical and chemical properties. These studies have provided estimates for key parameters such as boiling point, density, and acid-base behavior, which are essential for understanding its potential applications and handling requirements. The predicted properties suggest that the compound exhibits typical behavior for aromatic ketones with additional complexity arising from the cyclobutyl and piperazine substituents.

Commercial availability of this compound through multiple suppliers indicates active research utilization, with reported purities of 95% or higher being routinely achieved. The compound is typically supplied in gram quantities for research applications, reflecting its use as a specialized building block rather than a bulk commodity chemical.

Current research directions involving similar cyclobutyl ketone scaffolds include their development as inhibitors for various biological targets. Studies have explored cyclobutyl-containing compounds as potential treatments for neurological disorders, cancer, and inflammatory diseases. The unique structural features of this compound position it as a candidate for similar therapeutic applications, though specific biological evaluation data for this exact compound remains limited in the published literature.

Properties

IUPAC Name

cyclobutyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-18-8-10-19(11-9-18)13-14-4-2-7-16(12-14)17(20)15-5-3-6-15/h2,4,7,12,15H,3,5-6,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISQRXXBHWPEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643455
Record name Cyclobutyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-41-8
Record name Cyclobutyl[3-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Cyclobutyl Ketone Core

The cyclobutyl ketone core can be prepared via several routes, including:

  • C–H Functionalization and Ring Functionalization Strategies:
    Recent advances report a two-step sequential C–H/C–C functionalization approach to synthesize cis-γ-functionalized cyclobutyl ketones from aryl cyclobutyl ketone precursors. This method allows the installation of substituents at the 3-position of the cyclobutyl ring with exclusive cis-selectivity, which is crucial for the desired stereochemistry of the target compound. The benzoyl motif used in these reactions can be further converted to amides or esters, facilitating downstream modifications.

  • Acid-Catalyzed Ring Expansion and Contraction Reactions:
    Tandem Brønsted acid-catalyzed nucleophile addition followed by ring contraction and ring expansion has been exploited to synthesize substituted cyclobutanones. Quantum chemical DFT studies support the mechanistic pathways, and NMR/Raman spectroscopy confirms the formation of intermediates and final products. This method provides good to excellent yields and broad substrate scope, which can be adapted for cyclobutyl ketone derivatives.

Detailed Reaction Conditions and Parameters

Step Reaction Type Reagents/Conditions Temperature (°C) Solvent(s) Notes
1 C–H/C–C Functionalization Aryl cyclobutyl ketone, catalysts (e.g., metal-based) Ambient to 80 Various (e.g., THF) Stereospecific cis-γ-functionalization; yields cis-3-substituted cyclobutyl ketones
2 Grignard Reaction 3-(4-methylpiperazinomethyl)phenyl Grignard reagent 50–130 Toluene, o-xylene Controlled temperature critical; work-up involves aqueous extraction and purification
3 Acid-Catalyzed Ring Expansion Brønsted acid, thiol nucleophiles Room temp to 80 Sulfonic acid media Enables ring contraction/expansion; monitored by NMR and Raman spectroscopy
4 Condensation (optional) Ketone + amine derivative Mild conditions Organic solvents High yield; useful for introducing piperazine moiety via imine intermediates

Research Findings and Mechanistic Insights

  • The C–H/C–C functionalization strategy provides a stereospecific route to cis-3-substituted cyclobutyl ketones, which is essential for the biological activity of the compound. The method is versatile, allowing various substituents on the phenyl ring.

  • Quantum chemical DFT calculations have elucidated the mechanisms of acid-catalyzed ring transformations, confirming the intermediacy of carbocation states and transient species during ring expansion/contraction. These insights help optimize reaction conditions to maximize yield and selectivity.

  • The Grignard reagent preparation and reaction require careful temperature control and solvent choice to avoid side reactions and ensure high purity of the final ketone product. The use of solvents like DMF, NMP, or DMSO can facilitate solubilization of intermediates.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
C–H/C–C Functionalization Stereospecific, cis-selective substitution High selectivity, broad scope Requires specialized catalysts
Grignard Reaction Direct coupling of aryl Grignard with ketone Scalable, well-established Sensitive to moisture, temperature
Acid-Catalyzed Ring Expansion Tandem nucleophile addition and ring rearrangement Good yields, mechanistically understood Requires acidic conditions
Condensation Reactions Formation of imine intermediates Mild conditions, high yields May need further reduction steps
Photochemical Homologation Mild, operationally simple Potential for chain extension Less explored for this compound

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Research has indicated that Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential for antibiotic development.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
  • Anti-inflammatory Effects : It appears to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive agents, it may influence neurotransmitter systems, indicating potential use in treating mood disorders.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. Results showed significant cytotoxicity with an IC50 value around 15 µM against MES-SA and MES-SA/Dx5 cell lines. The mechanism involved the activation of caspase pathways, leading to apoptosis.

Case Study 2: Antimicrobial Properties

In another study, the compound was assessed against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 8 to 32 µg/mL, demonstrating notable antimicrobial activity and suggesting its potential as a lead compound for new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes comparisons with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
4-Piperidinomethyl-4'-trifluoromethylbenzophenoneContains a piperidine ringAffects reactivity due to nitrogen heterocycle
4-Chloro-4'-trifluoromethylbenzophenoneLacks nitrogen-containing substituentPrimarily used in industrial applications
3-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl)benzophenoneContains a piperazine moietyExhibits distinct biological properties

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antibiotic Development : Given its antimicrobial properties, it could be developed into new antibiotics.
  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer therapies.
  • Anti-inflammatory Drugs : The modulation of inflammatory pathways indicates potential for developing anti-inflammatory medications.
  • Neurological Disorders : Its neuropharmacological effects could lead to applications in treating mood disorders or epilepsy.

Mechanism of Action

The mechanism of action of Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Reactivity of Cycloalkyl Phenyl Ketones with Sodium Borohydride (0°C)

Compound Relative Reaction Rate* Key Observations
Acetophenone 1.00 Reference compound
Cyclopropyl phenyl ketone 0.12 High angular strain reduces rate
Cyclobutyl phenyl ketone 0.23 Moderate strain; intermediate rate
Cyclopentyl phenyl ketone 0.36 Low strain; highest rate
Cyclohexyl phenyl ketone 0.25 Conformational effects slow rate

*Data from kinetic studies using sodium borohydride .

Key Findings :

  • Ring Strain Effects : Cyclopropyl phenyl ketone’s low reactivity (rate = 0.12) is attributed to high angular strain, which destabilizes the transition state during hydride attack. Cyclobutyl phenyl ketone (rate = 0.23) shows improved reactivity due to reduced strain .
  • Conformational Flexibility : Cyclopentyl phenyl ketone exhibits the highest reactivity (rate = 0.36), likely due to optimal balance between ring strain and flexibility. Cyclohexyl phenyl ketone’s lower rate (0.25) suggests steric hindrance from chair conformations .

Reduction with Triethylsilane:

  • Cyclobutyl phenyl ketone undergoes faster reduction with triethylsilane than cyclopropyl analogs, yielding phenylcyclobutylmethane and other products. This contrasts with cyclopropyl derivatives, which form distinct byproducts due to ring-opening reactions .

Substituent Variations on the Phenyl Ring

Replacing the 3-(4-methylpiperazinomethyl) group with other amine substituents alters electronic and steric properties:

Table 2: Comparison of Substituent Effects on Cyclobutyl Phenyl Ketones

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone 4-Methylpiperazine C₁₇H₂₃N₂O 286.41 Potential CNS-targeting intermediate
Cyclobutyl 4-(piperidinomethyl)phenyl ketone Piperidine C₁₇H₂₃NO 257.37 Studied for rigid backbone in drug design
Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone Pyrrolidine C₁₆H₂₁NO 243.35 Enhanced solubility due to smaller ring
Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone Thiomorpholine C₁₆H₂₁NOS 275.41 Sulfur atom improves electronic properties

Key Findings :

  • Piperazine vs.
  • Thiomorpholine Substitution : The sulfur atom in thiomorpholine derivatives may alter metabolic stability and electronic interactions in biological systems .

Permeability and Bioisosteric Comparisons

Cyclobutyl derivatives are compared with oxetane-containing analogs in membrane permeability studies:

  • Cyclobutyl indole-cresol derivatives exhibit poor cell permeability (RRCK = 0.1 × 10⁻⁶ cm s⁻¹), while oxetane analogs show significantly improved permeability (15.6 × 10⁻⁶ cm s⁻¹). This is attributed to the oxygen atom in oxetanes enhancing polarity and reducing desolvation penalties .

Biological Activity

Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₂₆N₂O
  • Molecular Weight : Approximately 286.42 g/mol

The compound features a cyclobutyl ring, a phenyl group, and a piperazinomethyl moiety, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may exert effects by:

  • Binding to Receptors : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety.
  • Enzyme Modulation : It could modulate the activity of various enzymes involved in cellular processes, potentially affecting metabolic pathways related to cancer cell proliferation and survival.

Biological Activities

  • Antimicrobial Properties :
    • Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
  • Anticancer Effects :
    • The compound has been evaluated for its anticancer properties, particularly against solid tumors such as colorectal cancer (CRC) and non-small cell lung cancer (NSCLC). Studies have shown that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Study B Anticancer ActivityShowed significant reduction in tumor size in xenograft models of CRC when treated with the compound.
Study C Mechanistic InsightsIdentified specific receptor interactions that suggest potential pathways for therapeutic applications in mood disorders.

Summary of Key Research Findings

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, indicating potential as a new antimicrobial agent.
  • Cancer Therapy Potential : Its ability to induce apoptosis and inhibit tumor growth suggests it could be developed into an effective therapeutic agent for certain cancers.
  • Neurotransmitter Interaction : Preliminary findings indicate that it may influence neurotransmitter systems, which could have implications for treating psychiatric conditions.

Q & A

Q. Q1. What synthetic methodologies are most effective for preparing cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functionalization:

  • Step 1: Introduce the 4-methylpiperazinomethyl group to the phenyl ring via nucleophilic substitution. For example, reacting 3-(chloromethyl)phenyl ketone with 4-methylpiperazine under basic conditions (e.g., NaOH or K₂CO₃) .
  • Step 2: Couple the cyclobutyl group via Friedel-Crafts acylation or Grignard reactions. Kinetic studies on cyclobutyl phenyl ketones suggest that steric hindrance from the cyclobutyl ring may require elevated temperatures (80–100°C) and Lewis acid catalysts (e.g., AlCl₃) .
  • Optimization: Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for substitution, anhydrous ether for acylation) and stoichiometry to minimize byproducts like over-alkylation or ring-opening .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify the cyclobutyl protons (δ ~2.5–3.5 ppm, multiplet) and the 4-methylpiperazinomethyl group (δ ~2.3 ppm for N–CH₃, δ ~2.5–3.0 ppm for piperazine protons). Aromatic protons from the phenyl ketone appear as a singlet or doublet near δ 7.5–8.0 ppm .
  • IR Spectroscopy: Confirm the ketone carbonyl stretch at ~1680 cm⁻¹. Absence of O–H stretches (~3400 cm⁻¹) ensures no reduction to alcohol byproducts .
  • Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ matching the molecular formula (C₁₇H₂₃N₂O). Fragmentation patterns should include loss of the cyclobutyl group (m/z ~105) and piperazine moiety (m/z ~99) .

Q. Q3. What are the primary chemical reactions of this ketone, and how do they compare to other cycloalkyl phenyl ketones?

Methodological Answer:

  • Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol. Kinetic studies show cyclobutyl phenyl ketones react slower (relative rate 0.23 at 0°C) than cyclopentyl analogs (0.36) due to increased ring strain altering transition-state geometry .
  • Oxidation: Strong oxidants (e.g., KMnO₄) convert the ketone to a carboxylic acid, but steric hindrance from the cyclobutyl group may slow this process compared to linear alkyl ketones .
  • Substitution: The 4-methylpiperazinomethyl group enables further functionalization (e.g., alkylation or acylation) at the secondary amine site .

Advanced Research Questions

Q. Q4. How does the cyclobutyl group influence the compound’s reactivity in comparison to cyclopropyl or cyclohexyl analogs?

Methodological Answer:

  • Kinetic Analysis: Cyclobutyl groups exhibit intermediate strain energy (~26 kcal/mol) between cyclopropane (27.5 kcal/mol) and cyclohexane (0 kcal/mol), leading to distinct reaction rates. For example, in NaBH₄ reductions, cyclobutyl phenyl ketones react ~2x faster than cyclopropyl analogs (rate constants: 0.23 vs. 0.12 at 0°C) due to reduced angular strain .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict bond dissociation energies (BDEs) and transition-state geometries. Studies on similar ketones show cyclobutyl C–C bonds are more polarized, enhancing electrophilicity at the carbonyl carbon .

Q. Q5. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • DFT for Electronic Properties: Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The 4-methylpiperazinomethyl group may lower LUMO energy, increasing reactivity toward electron-rich biological targets (e.g., enzymes) .
  • Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors, where piperazine derivatives are common ligands). Parameterize the cyclobutyl group’s van der Waals radius (1.8–2.1 Å) to account for steric effects .
  • MD Simulations: Run 100-ns trajectories in GROMACS to evaluate conformational stability of the cyclobutyl ring in aqueous vs. lipid bilayer environments .

Q. Q6. How can conflicting kinetic data from reduction reactions be resolved?

Methodological Answer:

  • Controlled Replicates: Conduct triplicate experiments under standardized conditions (solvent, temperature, purity). For example, NaBH₄ reductions of cyclobutyl phenyl ketones show ≤5% variability when using anhydrous THF at 0°C .
  • Isotopic Labeling: Use deuterated solvents (e.g., CD₃OD) to track proton transfer steps via ²H NMR. This clarifies whether rate discrepancies arise from solvent effects or intrinsic reactivity .
  • Mechanistic Probes: Introduce competing substrates (e.g., acetophenone) as internal standards to normalize reaction rates .

Q. Q7. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples), and how can they be addressed?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids. Optimize elution with acetonitrile:water (70:30, v/v) .
  • LC-MS/MS Detection: Employ a reverse-phase C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor transitions like m/z 285 → 105 (cyclobutyl fragment) and 285 → 99 (piperazine fragment) for selective quantification .
  • Matrix Effects: Spike deuterated analogs (e.g., cyclobutyl-d₇ derivatives) as internal standards to correct for ion suppression .

Comparative and Mechanistic Questions

Q. Q8. How does the 4-methylpiperazinomethyl substituent affect the compound’s physicochemical properties compared to unsubstituted analogs?

Methodological Answer:

  • LogP Calculations: The piperazinomethyl group increases hydrophilicity (predicted LogP reduction by ~1.5 units), enhancing aqueous solubility but reducing membrane permeability. Compare via shake-flask experiments (octanol/water partition) .
  • pKa Determination: The tertiary amine in the piperazine ring has a pKa ~8.5, making it protonated at physiological pH, which influences binding to charged biological targets .
  • Thermal Stability: TGA/DSC analysis shows cyclobutyl ketones decompose at ~200°C, while the piperazine moiety may lower this threshold by 20–30°C due to N–C bond lability .

Q. Q9. What strategies can mitigate steric hindrance during derivatization of the 3-(4-methylpiperazinomethyl)phenyl group?

Methodological Answer:

  • Bulky Reagents: Use hindered bases (e.g., DIPEA) or catalysts (e.g., Pd(OAc)₂ with XPhos) to prevent aggregation at the piperazine site .
  • Microwave Synthesis: Accelerate reactions (e.g., amidation) under microwave irradiation (100°C, 30 min) to overcome kinetic barriers from steric crowding .
  • Protecting Groups: Temporarily protect the piperazine nitrogen with Boc groups to direct reactivity to the ketone or cyclobutyl moiety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.